

"2-Chloro-6-(trifluoromethyl)isonicotinic acid" basic properties

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Compound of Interest

Compound Name:	2-Chloro-6-(trifluoromethyl)isonicotinic acid
CAS No.:	796090-23-8
Cat. No.:	B1589544

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An In-depth Technical Guide to **2-Chloro-6-(trifluoromethyl)isonicotinic Acid**

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-6-(trifluoromethyl)isonicotinic acid stands as a pivotal intermediate in the realms of modern medicinal chemistry and agrochemical synthesis. As a substituted pyridine-4-carboxylic acid, its unique trifluoromethyl and chloro functionalities impart distinct electronic properties and offer multiple reaction sites. This guide provides an in-depth exploration of its fundamental properties, synthesis, reactivity, and handling, tailored for researchers and development professionals seeking to leverage this compound in their work. The strategic placement of an electron-withdrawing trifluoromethyl group and a labile chloro substituent on the isonicotinic acid scaffold makes it a highly sought-after precursor for creating complex molecular architectures with diverse biological activities. Its derivatives have been investigated for applications ranging from antiviral agents to herbicides.^{[1][2]}

Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application. The key identifiers and characteristics of **2-Chloro-6-(trifluoromethyl)isonicotinic acid** are summarized below.

Property	Value	Source(s)
IUPAC Name	2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid	
CAS Number	796090-23-8	[3][4]
Molecular Formula	C ₇ H ₃ ClF ₃ NO ₂	[3]
Molecular Weight	225.55 g/mol	[3][5]
Appearance	White to light yellow powder or crystal	[6]
Melting Point	120 °C	[6]
Boiling Point	271.3 ± 40.0 °C (Predicted)	[6]
Density	1.603 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	1.42 ± 0.28 (Predicted)	[6]
Solubility	Slightly soluble in water.	[7]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[6][8]

Synthesis and Purification: A Representative Protocol

While multiple synthetic routes can be envisioned, a common strategy for preparing substituted pyridines involves the construction and subsequent modification of the heterocyclic ring. The following protocol outlines a representative, multi-step synthesis, emphasizing the rationale behind key procedural choices.

Experimental Protocol: Synthesis

Objective: To synthesize **2-Chloro-6-(trifluoromethyl)isonicotinic acid**.

Causality: This procedure is designed for high regioselectivity and functional group tolerance. The choice of a strong base like LDA is critical for selective deprotonation, while the use of phosphorus oxychloride is a standard and effective method for converting hydroxypyridines to chloropyridines.

Step 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid

- In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve a suitable starting material like 2,6-bis(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add a solution of Lithium Diisopropylamide (LDA) in THF dropwise. The LDA acts as a strong, non-nucleophilic base to selectively deprotonate a specific position on the pyridine ring.
- After stirring for 1 hour at -78°C , bubble dry carbon dioxide gas through the solution. This introduces the carboxylic acid functionality via carboxylation of the lithiated intermediate.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by carefully adding saturated aqueous ammonium chloride.
- Perform an aqueous workup, acidifying the aqueous layer with HCl to precipitate the product, which is then filtered, washed with cold water, and dried.

Step 2: Chlorination to form **2-Chloro-6-(trifluoromethyl)isonicotinic acid**

- Combine the crude 2-hydroxy-6-(trifluoromethyl)isonicotinic acid from the previous step with an excess of phosphorus oxychloride (POCl_3). POCl_3 is a powerful chlorinating agent for hydroxylated heteroaromatics.
- Add a catalytic amount of N,N-dimethylformamide (DMF). DMF catalyzes the reaction by forming a Vilsmeier-Haack reagent in situ, which is a more reactive chlorinating species.

- Heat the mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
- After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.
- The solid product will precipitate out of the aqueous solution.

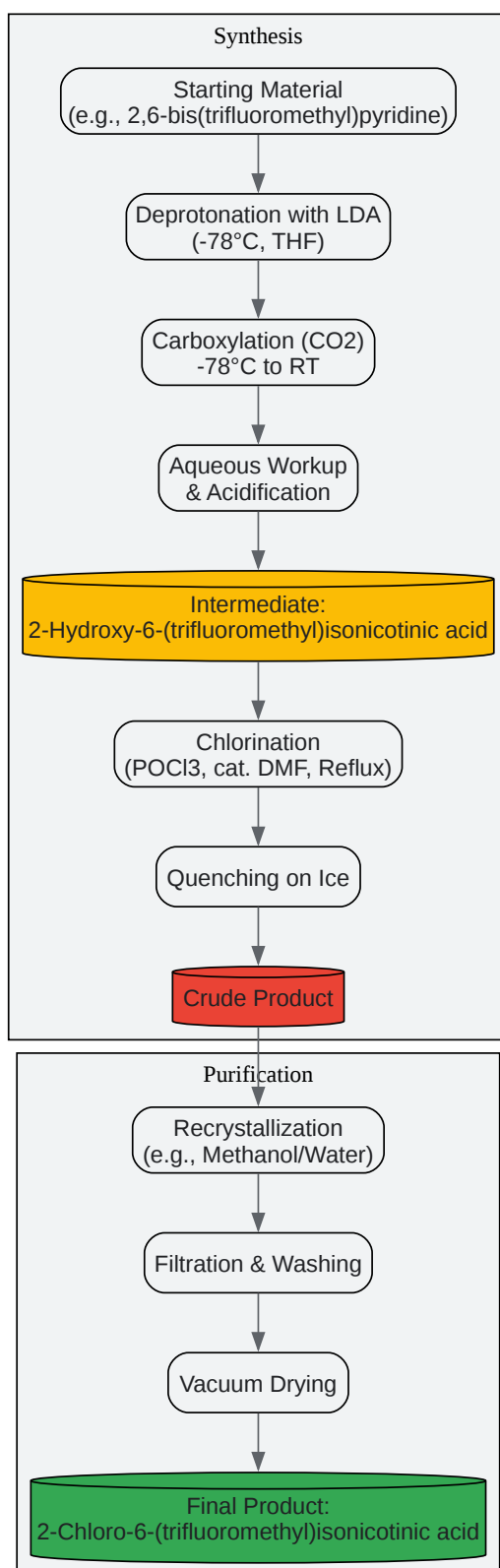
Experimental Protocol: Purification

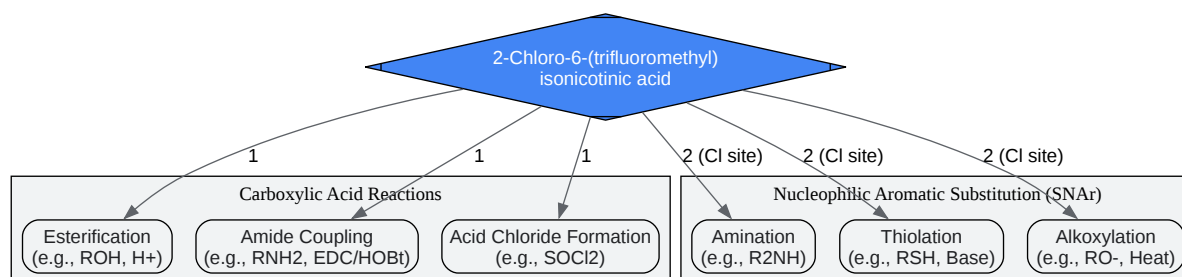
Objective: To purify the crude product to research-grade quality (>98%).

Causality: Recrystallization is a robust method for purifying solid organic compounds. The solvent system (e.g., methanol/water or ethanol/water) is chosen based on the principle that the target compound is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in solution.[9]

- Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.
- Dissolve the crude solid in a minimum amount of hot methanol or ethanol.
- If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes to adsorb colored impurities.[9]
- Hot-filter the solution to remove the activated carbon and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis and Purification Workflow





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Fig. 2: Primary reaction sites and potential synthetic transformations.

Safety and Handling

As with any laboratory chemical, proper handling of **2-Chloro-6-(trifluoromethyl)isonicotinic acid** is essential for ensuring personnel safety.

- **Hazard Classification:** The compound is classified as acutely toxic if swallowed, and it causes skin and serious eye irritation. [5] It may also cause respiratory irritation. [5][6] * GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [5] * Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield. [6] All handling should be performed in a well-ventilated chemical fume hood.
- **Handling:** Avoid creating dust. Avoid contact with skin, eyes, and clothing. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [6] * **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain long-term stability. [6][8] * **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-6-(trifluoromethyl)isonicotinic acid is a high-value building block characterized by its unique substitution pattern, which enables a wide range of chemical transformations. Its strategic importance in the synthesis of novel pharmaceutical and agrochemical agents is well-established. A thorough understanding of its properties, synthetic accessibility, and reactivity, coupled with stringent adherence to safety protocols, allows researchers to fully exploit its potential in the discovery and development of next-generation chemical entities.

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